molecular formula C9H6Cl4O2 B14630278 2-(2,4,5-Trichlorophenoxy)propanoyl chloride CAS No. 55746-49-1

2-(2,4,5-Trichlorophenoxy)propanoyl chloride

Cat. No.: B14630278
CAS No.: 55746-49-1
M. Wt: 287.9 g/mol
InChI Key: VQKNUKBYXLCMRF-UHFFFAOYSA-N
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Description

2-(2,4,5-Trichlorophenoxy)propanoyl chloride is an organic compound known for its use in various chemical reactions and applications. It is a derivative of 2-(2,4,5-Trichlorophenoxy)propionic acid, which is a phenoxy herbicide and plant growth regulator . This compound is characterized by the presence of three chlorine atoms attached to a phenoxy ring and a propanoyl chloride group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4,5-Trichlorophenoxy)propanoyl chloride typically involves the reaction of 2,4,5-Trichlorophenol with propanoyl chloride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

[ \text{2,4,5-Trichlorophenol} + \text{Propanoyl chloride} \rightarrow \text{this compound} ]

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of catalysts and specific reaction conditions can enhance the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions

2-(2,4,5-Trichlorophenoxy)propanoyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(2,4,5-Trichlorophenoxy)propanoyl chloride has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of other organic compounds.

    Biology: Studied for its effects on plant growth and development due to its similarity to auxin hormones.

    Medicine: Investigated for potential therapeutic applications, although its use is limited due to toxicity concerns.

    Industry: Employed in the production of herbicides and plant growth regulators.

Mechanism of Action

The mechanism of action of 2-(2,4,5-Trichlorophenoxy)propanoyl chloride involves its interaction with biological systems, particularly plants. It mimics the action of the auxin growth hormone indoleacetic acid (IAA), leading to uncontrolled growth and eventual death of the plant . The compound binds to auxin receptors, triggering a cascade of events that result in abnormal cell division and elongation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2,4,5-Trichlorophenoxy)propanoyl chloride is unique due to its specific chlorine substitution pattern and the presence of a propanoyl chloride group. This structural configuration imparts distinct chemical and biological properties, making it valuable for specific applications in herbicide production and plant growth regulation .

Properties

CAS No.

55746-49-1

Molecular Formula

C9H6Cl4O2

Molecular Weight

287.9 g/mol

IUPAC Name

2-(2,4,5-trichlorophenoxy)propanoyl chloride

InChI

InChI=1S/C9H6Cl4O2/c1-4(9(13)14)15-8-3-6(11)5(10)2-7(8)12/h2-4H,1H3

InChI Key

VQKNUKBYXLCMRF-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)Cl)OC1=CC(=C(C=C1Cl)Cl)Cl

Origin of Product

United States

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